![molecular formula C20H16N2O2S B6581061 N-[(furan-2-yl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207040-88-7](/img/structure/B6581061.png)

N-[(furan-2-yl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

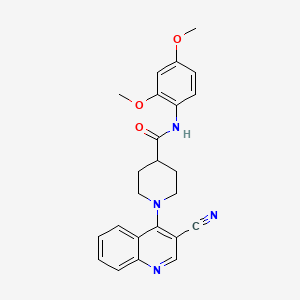

“N-[(furan-2-yl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic compound. It contains several functional groups and heterocyclic rings, including a furan ring, a phenyl ring, a pyrrole ring, and a thiophene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the furan ring could be introduced via a Paal-Knorr synthesis . The phenyl ring could be introduced via a Friedel-Crafts acylation . The pyrrole ring could be synthesized via a Knorr pyrrole synthesis . The thiophene ring could be synthesized via a Gewald reaction .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The furan, pyrrole, and thiophene rings all contain heteroatoms (oxygen, nitrogen, and sulfur, respectively), which can participate in various types of bonding and interactions .Chemical Reactions Analysis

This compound, with its multiple reactive sites, could participate in a variety of chemical reactions. For example, the furan ring could undergo electrophilic aromatic substitution or nucleophilic aromatic substitution . The pyrrole ring, being an aromatic amine, could undergo reactions typical of amines, such as acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms would likely make it polar and capable of participating in hydrogen bonding .Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. In particular, they exhibit antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have explored novel furan-based antibacterial agents to combat microbial resistance. The furan nucleus plays a crucial role in designing effective and secure antimicrobial agents.

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors . Their unique properties make them valuable for protecting metals and preventing corrosion in various environments.

Organic Semiconductors

Thiophene-containing molecules contribute significantly to the development of organic semiconductors. These compounds play a role in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Medicinal Applications

Furan derivatives, including our compound of interest, have a wide range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-inflammatory properties. Additionally, furans exhibit potential as anticancer agents .

Nitrofurantoin Analogues

In recent research, nitrofurantoin analogues containing furan scaffolds were synthesized. These compounds showed promise as potential anticancer agents by targeting the epidermal growth factor receptor (EGFR) .

Pyrazole Derivatives

Pyrazoles, which contain a furan moiety, play a crucial role in medicinal chemistry. They exhibit diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antioxidant effects .

Mechanism of Action

Target of Action

The primary target of F3398-4955 is the GATA family proteins . These proteins play a crucial role in cell differentiation and development, particularly in the hematopoietic system .

Mode of Action

F3398-4955 acts as an inhibitor of the DNA-binding activity of GATA3 and other members of the GATA family . It interferes with the interaction between GATA3 and SOX4 . This interaction is essential for the transcriptional regulation of genes involved in cell differentiation and development .

Biochemical Pathways

The inhibition of GATA3 by F3398-4955 affects the Th2 cell differentiation pathway . GATA3 is a key regulator of Th2 cell differentiation, and its inhibition leads to a significant suppression of this process . , indicating its selective action on the Th2 pathway.

Result of Action

The result of F3398-4955’s action is the suppression of Th2 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines , which are involved in immune responses, particularly in allergic reactions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c23-20(21-13-16-9-6-12-24-16)19-18(22-10-4-5-11-22)17(14-25-19)15-7-2-1-3-8-15/h1-12,14H,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTACFLGLIASWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6580999.png)

![7-(3,4-diethoxyphenyl)-3-[(pyridin-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6581004.png)

![1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(3-methylphenyl)piperazine](/img/structure/B6581006.png)

![3-(3-methylphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6581010.png)

![N-(2-chloro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6581028.png)

![N-(butan-2-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6581033.png)

![N-(3-chloro-4-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6581039.png)

![2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6581045.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6581069.png)

![7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6581076.png)

![1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6581098.png)

![N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B6581104.png)

![3-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6581105.png)